
Spectroscopic Profile of 2-Ethylbutyl Benzoate: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Ethylbutyl benzoate

Cat. No.: B15375592 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Ethylbutyl benzoate (C13H18O2; CAS No. 5444-76-8). The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document details predicted and experimental data for

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), along with standardized experimental protocols.

Chemical Structure and Properties
IUPAC Name: 2-ethylbutyl benzoate

Molecular Formula: C₁₃H₁₈O₂

Molecular Weight: 206.28 g/mol

Structure:

/ | | \ /
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic

compounds. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Ethylbutyl benzoate.
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2.1. Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the chemical environment of hydrogen

atoms in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

Protons
Chemical Shift
(ppm)

Multiplicity Integration

Aromatic (ortho) ~8.0 Doublet 2H

Aromatic (meta, para) ~7.4 - 7.6 Multiplet 3H

-O-CH₂- ~4.2 Doublet 2H

-CH(CH₂CH₃)₂ ~1.7 Multiplet 1H

-CH(CH₂CH₃)₂ ~1.4 Multiplet 4H

-CH₃ ~0.9 Triplet 6H

2.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.
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Carbon Atom Chemical Shift (ppm)

Carbonyl (C=O) ~166

Aromatic (C-O) ~130

Aromatic (CH, para) ~133

Aromatic (CH, ortho) ~129

Aromatic (CH, meta) ~128

-O-CH₂- ~68

-CH(CH₂CH₃)₂ ~41

-CH(CH₂CH₃)₂ ~23

-CH₃ ~11

2.3. Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2-Ethylbutyl benzoate in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-32 scans.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or

more).
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

3.1. Expected IR Absorption Bands
Functional Group Wavenumber (cm⁻¹) Intensity

C=O (ester) 1725 - 1705 Strong

C-O (ester) 1300 - 1150 Strong

C-H (aromatic) 3100 - 3000 Medium

C=C (aromatic) 1600 - 1450 Medium to Weak

C-H (aliphatic) 3000 - 2850 Medium

3.2. Experimental Protocol for IR Spectroscopy
Sample Preparation: As 2-Ethylbutyl benzoate is a liquid, the spectrum can be obtained by

placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the clean salt plates.

Place the sample on one plate, cover with the second plate, and mount in the

spectrometer.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The software automatically subtracts the background spectrum from the

sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

4.1. GC-MS Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of

volatile and semi-volatile compounds.

m/z Relative Intensity Probable Fragment

105 Base Peak [C₆H₅CO]⁺ (Benzoyl cation)

77 High [C₆H₅]⁺ (Phenyl cation)

84 High
[C₆H₁₂]⁺ (Loss of benzoic acid

from molecular ion)

206 Low to absent [M]⁺ (Molecular ion)

The fragmentation is dominated by the stable benzoyl cation at m/z 105. The phenyl cation at

m/z 77 is also a significant fragment. The peak at m/z 84 likely arises from the cleavage of the

ester bond followed by the loss of benzoic acid.

4.2. Experimental Protocol for GC-MS
Sample Preparation: Prepare a dilute solution of 2-Ethylbutyl benzoate (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an

electron ionization source).

Gas Chromatography:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
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Use a suitable capillary column (e.g., DB-5 or equivalent).

Employ a temperature program to ensure good separation, for example, starting at 50°C

and ramping to 250°C.

Mass Spectrometry:

The eluent from the GC column is directed into the ion source of the mass spectrometer.

Use a standard electron ionization energy of 70 eV.

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Data Analysis: Identify the peak corresponding to 2-Ethylbutyl benzoate in the total ion

chromatogram and analyze its corresponding mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Ethylbutyl benzoate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15375592?utm_src=pdf-body
https://www.benchchem.com/product/b15375592?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15375592?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for 2-Ethylbutyl Benzoate

Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation & Reporting

2-Ethylbutyl Benzoate (Liquid)

Dissolve in CDCl3 Prepare Neat Film Dilute in Solvent

NMR Spectrometer
(¹H & ¹³C) FTIR Spectrometer GC-MS

Fourier Transform
Phase & Baseline Correction Background Subtraction Chromatogram & Spectrum

Extraction

Final Spectroscopic Report

Click to download full resolution via product page

Spectroscopic analysis workflow.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethylbutyl Benzoate: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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